1-Allyl-4-(3-fluorophenyl)-1H-imidazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-4-(3-fluorophenyl)-1H-imidazol-5-amine is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an allyl group and a fluorophenyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-4-(3-fluorophenyl)-1H-imidazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoroaniline and allyl bromide.
Formation of Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving the starting materials and suitable reagents.
Introduction of Allyl Group: The allyl group is introduced through an alkylation reaction using allyl bromide under basic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-4-(3-fluorophenyl)-1H-imidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where the fluorine atom or the allyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other substituents.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the imidazole ring.
Reduction Products: Reduced derivatives with altered functional groups.
Substitution Products: Compounds with substituted fluorine or allyl groups.
Scientific Research Applications
1-Allyl-4-(3-fluorophenyl)-1H-imidazol-5-amine has found applications in various fields of scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Allyl-4-(3-fluorophenyl)-1H-imidazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and biological effects.
Comparison with Similar Compounds
- 1-Allyl-4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 1-Allyl-4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Comparison: 1-Allyl-4-(3-fluorophenyl)-1H-imidazol-5-amine is unique due to its specific structural features, such as the presence of both an allyl group and a fluorophenyl group attached to the imidazole ring
Properties
Molecular Formula |
C12H12FN3 |
---|---|
Molecular Weight |
217.24 g/mol |
IUPAC Name |
5-(3-fluorophenyl)-3-prop-2-enylimidazol-4-amine |
InChI |
InChI=1S/C12H12FN3/c1-2-6-16-8-15-11(12(16)14)9-4-3-5-10(13)7-9/h2-5,7-8H,1,6,14H2 |
InChI Key |
ZPEPMLOELKXXET-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C=NC(=C1N)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.